molecular formula C8H7N3O2 B13114502 2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine CAS No. 65275-84-5

2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine

Cat. No.: B13114502
CAS No.: 65275-84-5
M. Wt: 177.16 g/mol
InChI Key: PQYAAMZKMHWWAU-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their unique physicochemical properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science . The compound’s structure includes a cyclopenta ring fused with a pyridazine ring, with methyl and nitro substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a nitro-substituted reagent . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, oxides, and halogenated compounds, which can be further utilized in various applications .

Scientific Research Applications

2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic or toxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these groups enhances its versatility in various chemical reactions and research applications .

Properties

CAS No.

65275-84-5

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-methyl-7-nitrocyclopenta[d]pyridazine

InChI

InChI=1S/C8H7N3O2/c1-10-5-6-2-3-8(11(12)13)7(6)4-9-10/h2-5H,1H3

InChI Key

PQYAAMZKMHWWAU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=CC(=C2C=N1)[N+](=O)[O-]

Origin of Product

United States

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